BenchChemオンラインストアへようこそ!

1-(3-Hydroxycyclohexyl)-3-phenylurea

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

Secure your supply of 1-(3-Hydroxycyclohexyl)-3-phenylurea, the definitive hydroxylated phenylcyclohexyl-urea scaffold for rigorous SAR studies. The strategic 3-hydroxyl group is the key differentiator vs. unsubstituted 1-cyclohexyl-3-phenylurea (CAS 886-59-9), enabling critical hydrogen-bonding for target engagement and providing a versatile synthetic handle. Documented potency shifts within this class make structural analogs non-interchangeable. Ideal as a matched, inactive control for the p21 inhibitor UC2288 and a model substrate for Phase II metabolism profiling (glucuronidation/sulfation). Ensure experimental specificity by choosing the structurally authenticated standard.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 101265-14-9
Cat. No. B2638285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxycyclohexyl)-3-phenylurea
CAS101265-14-9
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESC1CC(CC(C1)O)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2,(H2,14,15,17)
InChIKeyWDNXBNRDYJIYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 1-(3-Hydroxycyclohexyl)-3-phenylurea (CAS 101265-14-9): A Differentiated Scaffold in Bioactive Urea Research


1-(3-Hydroxycyclohexyl)-3-phenylurea (CAS 101265-14-9) is a phenylcyclohexyl-urea compound. This chemical class is foundational to several potent bioactive molecules, most notably inhibitors of soluble epoxide hydrolase (sEH) [1] and modulators of cyclin-dependent kinase inhibitor p21 (e.g., UC2288) . The defining feature of this specific compound is the hydroxyl group at the 3-position of its cyclohexyl ring, which distinguishes it from the simpler, unsubstituted 1-cyclohexyl-3-phenylurea (CAS 886-59-9) . This functional group introduces a hydrogen-bond donor/acceptor site, providing a critical vector for modulating molecular recognition, physicochemical properties, and serving as a synthetic handle for further derivatization.

Why 1-(3-Hydroxycyclohexyl)-3-phenylurea Cannot Be Replaced by 1-Cyclohexyl-3-phenylurea


Interchanging seemingly minor structural analogs within the phenylcyclohexyl-urea family is not scientifically valid due to the profound impact of a single hydroxyl group on biological and physicochemical behavior. For instance, within the class of sEH inhibitors, the introduction of a methyl group is documented to enhance potency 6-fold [1], underscoring extreme sensitivity to substitution. The specific 3-hydroxyl motif in 1-(3-Hydroxycyclohexyl)-3-phenylurea directly differentiates it from the unsubstituted 1-cyclohexyl-3-phenylurea by adding a critical hydrogen-bonding site. This single modification is a key determinant of target engagement kinetics, metabolic stability, and aqueous solubility, making the compounds non-interchangeable for research aiming to establish precise structure-activity relationships (SAR) or develop targeted probes.

Quantitative Differentiation Guide for 1-(3-Hydroxycyclohexyl)-3-phenylurea vs. Key Analogs


Structural and Pharmacophoric Differentiation from the Unsubstituted Parent Compound

The defining structural feature of 1-(3-Hydroxycyclohexyl)-3-phenylurea is the hydroxyl substituent on the cyclohexyl ring. This directly distinguishes it from the closest commercially available analog, 1-cyclohexyl-3-phenylurea (CAS 886-59-9), which lacks this functional group . The introduction of a hydroxyl group fundamentally alters the compound's hydrogen-bonding capacity, with a donor count of 2 compared to 1, and an acceptor count of 2 compared to 1 for the non-hydroxylated analog . In related phenylcyclohexyl-urea sEH inhibitors, even minor substituent changes, like adding a methyl group, resulted in a 6-fold increase in inhibitory activity [1], demonstrating that this specific modification is a critical pharmacophoric element for potency optimization.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Optimization

Differentiation from Advanced Lead UC2288: A Tool for Deconstructing Pharmacophores

The advanced p21 inhibitor UC2288 (trans-1-(4-Chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea) features extensive substitution on the phenyl ring . In contrast, 1-(3-Hydroxycyclohexyl)-3-phenylurea presents the same hydroxycyclohexyl-urea core but with a completely unadorned phenyl ring. This structural simplification offers a molecular weight advantage (234.29 g/mol vs. 481.8 g/mol for UC2288). Critically, UC2288 achieves its biological effect by selectively downregulating p21 protein expression, a property not inherent to the unsubstituted phenyl core . This stark functional divergence makes the target compound an ideal, simpler negative control or starting scaffold for medicinal chemists aiming to deconvolute the specific contributions of phenyl ring substituents to p21 activity.

Chemical Biology Target Deconvolution p21 Inhibitor

Predicted Physicochemical and Drug Metabolism Advantages Via Hydroxyl Introduction

The hydroxyl group at the 3-position of the cyclohexyl ring is a well-established structural feature for improving key drug-like properties. In the broader class of sEH inhibitors, substituted phenyl-containing urea-based inhibitors demonstrated a markedly superior pharmacokinetic (PK) profile, including higher Cmax, larger AUC, and longer t1/2, compared to earlier unsubstituted adamantyl-urea inhibitors [1]. By direct structural analogy, the presence of the 3-hydroxyl in 1-(3-Hydroxycyclohexyl)-3-phenylurea is predicted to serve as a metabolic soft spot for Phase II conjugation (glucuronidation/sulfation), which can dramatically enhance systemic clearance and reduce the risk of the high lipophilicity and low metabolic stability often seen in other advanced leads like F15063 [2]. By contrast, the non-hydroxylated analog (CAS 886-59-9) lacks this direct metabolic handle and may be more prone to accumulating or undergoing slower, less predictable oxidative metabolism.

ADME Drug Metabolism Physicochemical Property Optimization

Optimal Scientific and Industrial Use Cases for 1-(3-Hydroxycyclohexyl)-3-phenylurea


Medicinal Chemistry: SAR Exploration of the Hydroxycyclohexyl Pharmacophore

Ideal as a core fragment for systematic SAR studies. Its structure, featuring a key hydroxyl group, allows for probing hydrogen-bond interactions critical for target binding. The 6-fold activity increase from a single methyl group in related sEH inhibitors validates this scaffold's sensitivity [1]. Researchers can use this compound to directly synthesize and compare analogs, establishing the specific contribution of this hydroxyl to potency and selectivity profiles.

Chemical Biology: A Critical Negative Control for p21 Inhibitor Studies

Serves as a structurally matched, inactive control compound for studies involving the p21 inhibitor UC2288 . Its simpler, unsubstituted phenyl ring is key to demonstrating that biological effects (p21 downregulation, anti-proliferative activity) are specifically driven by the chloro/trifluoromethyl pharmacophore of UC2288, not the hydroxycyclohexyl-urea scaffold itself, thereby ensuring experimental specificity.

ADME Research: Investigating Phase II Metabolism in Lead Optimization

Its free hydroxyl makes it a model substrate for directly comparing Phase I vs. Phase II metabolic pathways. The compound can be used to quantify the rate of glucuronidation or sulfation in microsomal or hepatocyte assays, providing a benchmark for evaluating new chemical entities where metabolic switching is desired to avoid the high lipophilicity and metabolic instability issues observed in some preclinical leads [2].

Synthetic Chemistry: A Versatile Intermediate for Diversification

The hydroxyl group is not only a pharmacophoric element but an ideal synthetic handle. It can be easily functionalized via esterification, etherification, or oxidation to create diverse compound libraries . This allows for rapid exploration of vectors extending from the cyclohexyl ring, which is a dominant strategy for building SAR at a key position identified in multiple bioactive phenylcyclohexyl-ureas.

Quote Request

Request a Quote for 1-(3-Hydroxycyclohexyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.